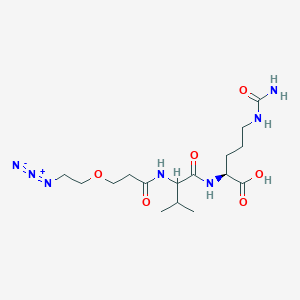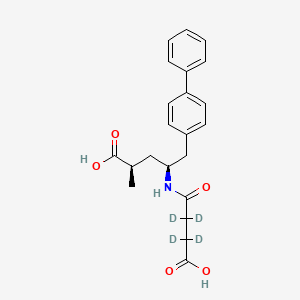
BRM/BRG1 ATP Inhibitor-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BRM/BRG1 ATP Inhibitor-2: is a small molecule inhibitor that targets the ATPase activities of the BRG1 and BRM proteins. These proteins are part of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure. The inhibition of BRG1 and BRM ATPase activities has shown potential in treating various cancers, particularly acute myeloid leukemia .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of BRM/BRG1 ATP Inhibitor-2 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing such inhibitors typically involve organic synthesis techniques, including nucleophilic substitution, condensation reactions, and purification steps like chromatography .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis processes, ensuring high purity and yield. This includes optimizing reaction conditions, scaling up the synthesis, and employing advanced purification techniques to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: BRM/BRG1 ATP Inhibitor-2 primarily undergoes interactions with its target proteins rather than traditional chemical reactions like oxidation or reduction. Its activity is based on binding to the ATPase domains of BRG1 and BRM, inhibiting their function .
Common Reagents and Conditions: The compound is typically studied in biological assays rather than chemical reactions. Common reagents used in these studies include buffers, cell culture media, and other components necessary for in vitro and in vivo experiments .
Major Products Formed: The primary outcome of this compound’s activity is the inhibition of BRG1 and BRM ATPase activities, leading to altered gene expression and potential therapeutic effects in cancer cells .
Applications De Recherche Scientifique
Chemistry: BRM/BRG1 ATP Inhibitor-2 is used in chemical biology to study the role of chromatin remodeling in gene expression and its implications in cancer .
Biology: In biological research, the compound helps elucidate the functions of BRG1 and BRM in cellular processes, including differentiation, proliferation, and apoptosis .
Medicine: The inhibitor is being investigated for its therapeutic potential in treating cancers, particularly acute myeloid leukemia. It has shown promise in preclinical models by inducing differentiation and reducing the viability of cancer cells .
Industry: In the pharmaceutical industry, this compound is a candidate for drug development, with ongoing research to optimize its efficacy and safety for clinical use .
Mécanisme D'action
BRM/BRG1 ATP Inhibitor-2 exerts its effects by binding to the ATPase domains of the BRG1 and BRM proteins, inhibiting their enzymatic activity. This inhibition disrupts the SWI/SNF chromatin remodeling complex, leading to changes in chromatin structure and gene expression. The compound targets oncogenic transcription factors and pathways, including MYC, which are critical for the survival and proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
FHD-286: Another dual inhibitor of BRG1 and BRM ATPases, currently under clinical investigation for treating acute myeloid leukemia and other cancers
BRM/BRG1 ATP Inhibitor-1: An allosteric dual inhibitor of BRG1 and BRM ATPase activities.
Uniqueness: BRM/BRG1 ATP Inhibitor-2 is unique in its specific targeting of the ATPase activities of BRG1 and BRM, making it a valuable tool for studying the role of these proteins in chromatin remodeling and cancer. Its potential therapeutic applications in treating acute myeloid leukemia and other cancers highlight its significance in medical research .
Propriétés
Formule moléculaire |
C20H20N4O2S2 |
|---|---|
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
N-[(2S)-4-methylsulfanyl-1-oxo-1-[(4-phenyl-1,3-thiazol-2-yl)amino]butan-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H20N4O2S2/c1-27-11-9-16(22-18(25)15-8-5-10-21-12-15)19(26)24-20-23-17(13-28-20)14-6-3-2-4-7-14/h2-8,10,12-13,16H,9,11H2,1H3,(H,22,25)(H,23,24,26)/t16-/m0/s1 |
Clé InChI |
MVXCBDXYQGDDNA-INIZCTEOSA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)NC1=NC(=CS1)C2=CC=CC=C2)NC(=O)C3=CN=CC=C3 |
SMILES canonique |
CSCCC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2)NC(=O)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





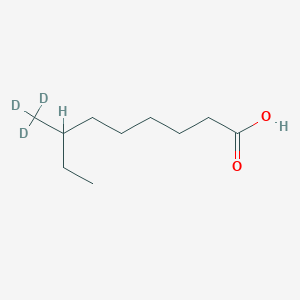
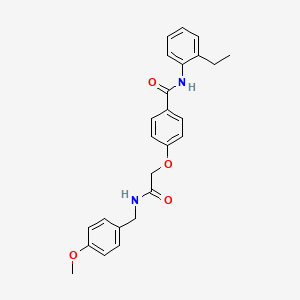
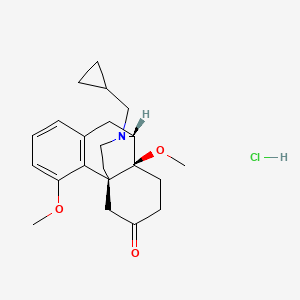

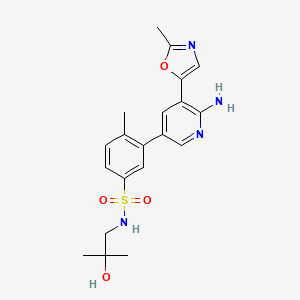
![1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4](/img/structure/B12417137.png)
